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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pre-clinical efficacy of AZD2389, a
novel Fibroblast Activation Protein (FAP) inhibitor, with other emerging anti-fibrotic agents
across various fibrosis models. The data presented is intended to offer an objective overview to
inform further research and drug development in the field of fibrotic diseases.

Executive Summary

Fibrosis, the excessive accumulation of extracellular matrix, leads to organ dysfunction and
failure and represents a significant unmet medical need. AZD2389 is a potent and selective
oral inhibitor of Fibroblast Activation Protein (FAP), a serine protease highly expressed on
activated fibroblasts, the primary cell type responsible for matrix deposition in fibrotic tissues.
Preclinical data in a non-human primate model of liver fibrosis has demonstrated the potential
of AZD2389 to halt and potentially reverse fibrotic progression. This guide cross-validates
these findings by comparing them with available preclinical data for other anti-fibrotic drugs in
development, including lanifibranor, belapectin, and namodenoson, across liver, lung, and
kidney fibrosis models.

AZD2389: A Focus on Liver Fibrosis

The most robust preclinical data for AZD2389 comes from a 29-week study in a diet-induced
model of Metabolic Dysfunction-Associated Steatohepatitis (MASH) in cynomolgus monkeys, a
model that closely mimics human disease progression.
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Quantitative Efficacy Data in a Non-Human Primate

MASH Madel
Efficacy Endpoint Vehicle AZD2389 p-value
Improvement in ) )
o 20% of animals 48% of animals p=0.0008J1]
MASLD Activity Score
Improvement in Liver ] )
) ) 5% of animals 16% of animals p=0.01[1]
Fibrosis
Increase in Intact a2-
6% 34%

Antiplasmin

Caption: Table 1. Efficacy of AZD2389 in a cynomolgus monkey model of diet-induced MASH.

Comparative Efficacy in Liver Fibrosis Models

A direct comparison of AZD2389 with other anti-fibrotic agents in the same preclinical model is
challenging due to the variability in experimental designs. However, the following table
summarizes available data from various preclinical and clinical studies to provide a broader
context.
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Mechanism of Key Efficacy
Compound ] Model T
Action Findings
48% improvement in
o Diet-induced MASH MASLD activity score;
AZD2389 FAP Inhibitor

(Cynomolgus Monkey)

16% improvement in

liver fibrosis[1].

Lanifibranor

Pan-PPAR Agonist

Thioacetamide-

induced cirrhosis (Rat)

32% regression in
fibrosis[2].

GAN DIO-NASH
(Mouse)

Improved NAS and
regression in fibrosis

stage[3].

Belapectin

Galectin-3 Inhibitor

Phase 2b (Human
NASH cirrhosis)

No significant
reduction in HVPG or
fibrosis overall;
subgroup analysis
showed potential
benefit[4].

Namodenoson

A3 Adenosine
Receptor Agonist

Phase 2 (Human
NAFLD/NASH)

Significant decrease
in serum AST levels;
trend towards
significance for ALT

decrease[5].

CCl4-induced fibrosis
(Mouse)

Improved liver
inflammation and
fibrosis[6].

Caption: Table 2. Comparative efficacy of different anti-fibrotic agents in liver fibrosis.

Exploring the Potential of FAP Inhibition in Lung
and Kidney Fibrosis

While specific data on AZD2389 in preclinical models of lung and kidney fibrosis are not yet

publicly available, studies on other FAP inhibitors and FAP-targeted imaging agents provide a
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strong rationale for its potential efficacy in these indications.

Lung Fibrosis

The bleomycin-induced lung fibrosis model in mice is a widely used and well-characterized
model for studying idiopathic pulmonary fibrosis (IPF). Studies utilizing FAP-targeted imaging
agents have demonstrated increased FAP expression in the fibrotic lungs of these animals,
which correlates with the extent of fibrosis.

 In a bleomycin-induced mouse model, uptake of a 68Ga-labeled FAP inhibitor (FAPI-46) in
the lungs was significantly higher in fibrotic animals compared to controls and correlated with
disease progression[7].

¢ Another study using 18F-FAPI PET/CT in the same model showed a strong correlation
between FAPI uptake and lung hydroxyproline content, a direct measure of collagen
deposition[8].

These findings suggest that FAP is a relevant target in pulmonary fibrosis and that FAP
inhibitors like AZD2389 could have therapeutic potential.

Kidney Fibrosis
The unilateral ureteral obstruction (UUQO) model in mice is a robust and rapid model of kidney

fibrosis. Similar to the lung, FAP expression is upregulated in the fibrotic kidney.

e Astudy using a novel 68Ga-labeled FAP inhibitor demonstrated superior sensitivity in
detecting active fibrogenesis in a murine model of ischemia-reperfusion injury-induced renal
fibrosis compared to standard imaging agents[9]. The tracer uptake correlated strongly with
interstitial fibrosis and FAP expression.

This indicates that FAP is a promising target for both imaging and therapy in chronic kidney
disease.

Experimental Protocols
Diet-Induced MASH in Cynomolgus Monkeys
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Model Induction: Cynomolgus monkeys are fed a high-fat, high-fructose diet for an extended
period (e.g., over a year) to induce obesity, insulin resistance, and the full spectrum of
NAFLD, including NASH and fibrosis[10]. Liver biopsies are performed to confirm the
disease stage before initiation of treatment.

Treatment: AZD2389 or vehicle is administered orally once daily for a specified duration
(e.g., 29 weeks)[1].

Efficacy Assessment: Liver biopsies are collected at baseline and at the end of the study.
Histological analysis is performed using the NASH Clinical Research Network (CRN) scoring
system to assess steatosis, inflammation, ballooning, and fibrosis. Quantitative image
analysis can be used to measure the percentage of liver area occupied by collagen (e.g.,
using Sirius Red staining). Biomarkers in blood and urine are also analyzed.

Bleomycin-Induced Pulmonary Fibrosis in Mice

Model Induction: A single intratracheal instillation of bleomycin (e.g., 3 mg/kg) is
administered to mice (C57BL/6 strain is commonly used)[11]. This induces an initial
inflammatory phase followed by a fibrotic phase, typically peaking around 14-21 days.

Treatment: The test compound is typically administered daily, starting either before or after
the bleomycin challenge, depending on whether a prophylactic or therapeutic effect is being
investigated.

Efficacy Assessment: At the end of the study, lungs are harvested for analysis. Histological
assessment of fibrosis is performed using the Ashcroft scoring system. Collagen content is
guantified by measuring hydroxyproline levels in lung homogenates. Bronchoalveolar lavage
fluid (BALF) can be analyzed for inflammatory cells and cytokines[11][12].

Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis in
Mice

Model Induction: The left ureter of a mouse is surgically ligated, causing complete
obstruction of urine flow from that kidney[13][14][15]. The contralateral kidney serves as an
internal control. This procedure leads to rapid and progressive interstitial fibrosis in the
obstructed kidney.
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o Treatment: The test compound is administered daily, typically starting from the day of
surgery.

o Efficacy Assessment: Kidneys are harvested at various time points (e.g., 7, 14, or 21 days)
after surgery. The extent of fibrosis is assessed by histological staining (e.g., Masson's
trichrome, Sirius Red) and immunohistochemistry for fibrosis markers like a-smooth muscle
actin (a-SMA) and collagen I[13]. Gene expression analysis of pro-fibrotic and inflammatory
markers can also be performed.

Signaling Pathways and Experimental Workflows
AZD2389 Mechanism of Action in Fibrosis
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Caption: AZD2389 inhibits FAP, preventing the cleavage of pro-fibrotic substrates.

Experimental Workflow for Preclinical Fibrosis Models
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Caption: General experimental workflow for evaluating anti-fibrotic compounds.
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Caption: Logical flow for the comparative analysis of AZD2389 and alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Cross-Validation of AZD2389 Efficacy in Different
Fibrosis Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15606120#cross-validation-of-azd2389-efficacy-in-
different-fibrosis-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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